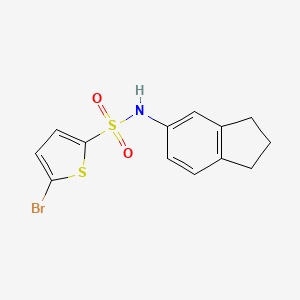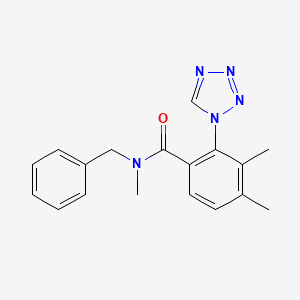![molecular formula C21H23F3N4O3S B12169035 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B12169035.png)
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(Trifluormethyl)phenyl]methylideneamino]acetamid ist eine komplexe organische Verbindung, die einen Piperazinring, eine Sulfonylgruppe und eine Trifluormethylgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(Trifluormethyl)phenyl]methylideneamino]acetamid umfasst in der Regel mehrere Schritte.Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren, Lösungsmitteln sowie spezifischen Temperatur- und Druckeinstellungen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung groß angelegte Reaktionen umfassen, bei denen automatisierte Geräte eingesetzt werden, um die Reaktionsparameter präzise zu steuern. Die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Technologien kann die Effizienz und Skalierbarkeit des Syntheseverfahrens verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(Trifluormethyl)phenyl]methylideneamino]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, um bestimmte Atome oder Gruppen zu ersetzen.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(Trifluormethyl)phenyl]methylideneamino]acetamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansprache spezifischer Enzyme oder Rezeptoren.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. erhöhte Stabilität oder Reaktivität
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(Trifluormethyl)phenyl]methylideneamino]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Modulation von Signaltransduktionswegen umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[4-(4-Bromphenyl)piperazin-1-yl)]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion: Diese Verbindung teilt den Piperazinkern, hat aber unterschiedliche Substituenten, was zu unterschiedlichen Eigenschaften und Anwendungen führt.
2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-4-phenyl-1,3-thiazol:
Einzigartigkeit
Die Einzigartigkeit von 2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-[2-(Trifluormethyl)phenyl]methylideneamino]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C21H23F3N4O3S |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H23F3N4O3S/c1-16-6-8-18(9-7-16)32(30,31)28-12-10-27(11-13-28)15-20(29)26-25-14-17-4-2-3-5-19(17)21(22,23)24/h2-9,14H,10-13,15H2,1H3,(H,26,29)/b25-14- |
InChI-Schlüssel |
DMPAEZMXJTZQGK-QFEZKATASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12168964.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168968.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B12168993.png)
![(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B12169000.png)

![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12169016.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide](/img/structure/B12169021.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12169029.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12169042.png)

